molecular formula C11H20O2 B13320601 2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol

2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol

Katalognummer: B13320601
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: PDMQRVKPXFETDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by a cyclopentane ring substituted with a hydroxyl group and an oxolane ring attached via an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-(oxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Oxolan-2-yl)ethyl]cyclobutan-1-ol
  • 2-[2-(Oxolan-2-yl)ethyl]cyclohexan-1-ol
  • 2-[2-(Oxolan-2-yl)ethyl]cyclopropan-1-ol

Uniqueness

2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and an oxolane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

2-[2-(oxolan-2-yl)ethyl]cyclopentan-1-ol

InChI

InChI=1S/C11H20O2/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h9-12H,1-8H2

InChI-Schlüssel

PDMQRVKPXFETDT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)O)CCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.